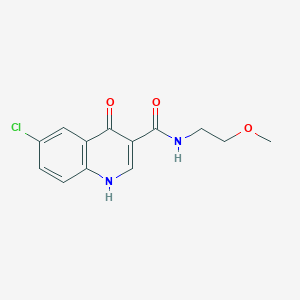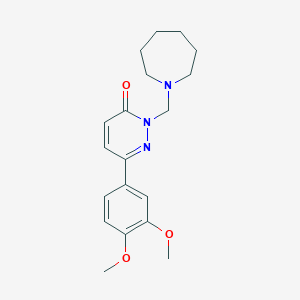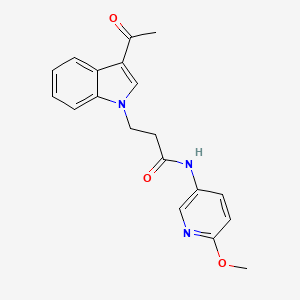
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific and medical applications due to their ability to interact with beta-adrenergic receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL typically involves the reaction of naphthalen-2-ol with an appropriate epoxide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaldehyde, while reduction could produce naphthalen-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with beta-adrenergic receptors in cell signaling pathways.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-adrenergic agonist properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various physiological responses, such as increased heart rate and bronchodilation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.
Albuterol: A selective beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its naphthalene moiety might provide enhanced binding affinity and selectivity for certain beta-adrenergic receptors.
Eigenschaften
CAS-Nummer |
2007-73-0 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3 |
InChI-Schlüssel |
JBZCAAUCFLMBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174873.png)


![1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12174887.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide](/img/structure/B12174899.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)
![1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174923.png)


![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)

